N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide
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Description
“N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide” is a compound that belongs to the class of benzothiazole sulfonamides . Benzothiazole sulfonamides are synthesized from simple commercially available building blocks, such as benzo[d]thiazole-2-thiol and primary and secondary amines .
Synthesis Analysis
The synthesis of benzothiazole sulfonamides starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or via a S-oxidation/S-F bond formation/SuFEx approach . The labile N-H bond in N-monoalkylated BT-sulfonamides further allowed the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole sulfonamides include S oxidation/S-N coupling, S-N coupling/S-oxidation, and S-oxidation/S-F bond formation/SuFEx . The labile N-H bond in N-monoalkylated BT-sulfonamides allows for a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .
Scientific Research Applications
Excited State Hydrogen Bond and Proton Transfer Studies
This compound, due to its benzo[d]thiazol-2-yl component, can be used in studies related to excited state hydrogen bond and proton transfer . These studies are crucial in understanding photophysical phenomena in different solvents . The results of these studies can help develop new products in optoelectronics and analytical tools .
Key Material for Making Naphthalene
The benzo[d]thiazol-2-yl component of this compound is a key material for making naphthalene . Naphthalene is a polycyclic aromatic hydrocarbon that has several applications, including the manufacture of dyes, resins, leather tanning agents, and mothballs.
Transfer Hydrogenation of Ketones
Carboxamide carbonyl-ruthenium(ii) complexes, which can be formed from reactions involving similar compounds, have been used in detailed structural and mechanistic studies in the transfer hydrogenation of ketones . This process is important in various chemical reactions and industrial applications.
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4S2/c1-17-5-4-14-29(16-17)35(32,33)20-11-8-18(9-12-20)25(31)27-19-10-13-23(30)21(15-19)26-28-22-6-2-3-7-24(22)34-26/h2-3,6-13,15,17,30H,4-5,14,16H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOWMSUXOCIOPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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